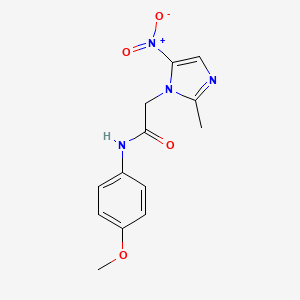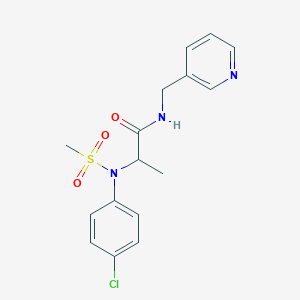![molecular formula C19H17N5O2 B4165671 N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4165671.png)
N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
Overview
Description
N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that features a benzimidazole core, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Benzyl Group: The benzimidazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Oxadiazole Ring Formation: The oxadiazole ring is introduced by reacting the benzylated benzimidazole with appropriate nitrile oxides under cyclization conditions.
Propanamide Group Addition: Finally, the propanamide group is added through an amidation reaction involving the oxadiazole derivative and propanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrazine, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amine derivatives of oxadiazole.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its biological activity, and the addition of the oxadiazole ring enhances its efficacy .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. Their ability to interact with various biological targets makes them candidates for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole core can inhibit enzyme activity by binding to the active site, while the oxadiazole ring can interact with receptor sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-benzimidazol-2-yl)acetamide
- N-(1-benzyl-1H-benzimidazol-2-yl)benzamide
- N-(1-benzyl-1H-benzimidazol-2-yl)butanamide
Uniqueness
Compared to similar compounds, N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts additional biological activity and chemical stability. This makes it a more versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-16(25)21-18-17(22-26-23-18)19-20-14-10-6-7-11-15(14)24(19)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERJXXCCYEUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B4165596.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4165607.png)
![4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4165613.png)
amine hydrochloride](/img/structure/B4165627.png)
![2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4165628.png)

![2-(4-biphenylyloxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4165646.png)

![N-(2-cyclopropylphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4165652.png)
![N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4165660.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165668.png)
![4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE](/img/structure/B4165679.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4165700.png)
![N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3-PHENYLPROPANAMIDE](/img/structure/B4165715.png)
